![molecular formula C10H16N2O3 B2805209 2-乙氧基-N-(2-(3-甲基异噁唑-5-基)乙基)乙酰胺 CAS No. 1421517-67-0](/img/structure/B2805209.png)
2-乙氧基-N-(2-(3-甲基异噁唑-5-基)乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The process involved the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This was followed by treatment with excess hydrazine hydrate in ethanol . The resulting hydrazide was then condensed with aromatic aldehydes in methanol . Finally, the compounds underwent oxidative cyclization with chloramine-T to give the final product .Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The IR spectrum of a similar compound shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration, confirming the formation of the 1,3,4-oxadiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, treatment with hydrazine hydrate, and oxidative cyclization . These reactions lead to the formation of the isoxazole and oxadiazole rings in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.249. Further physical and chemical properties are not specified in the available literature.科学研究应用
抗菌活性
研究探索了具有潜在抗菌特性的化合物的合成和评估,包括与“2-乙氧基-N-(2-(3-甲基异恶唑-5-基)乙基)乙酰胺”结构相关的化合物。例如,Sharma 等人(2004 年)合成了 2-羟基-6-甲基-7-(芳基氨基)-1,7-二氢嘌呤-8-酮,对一组易感和耐药革兰氏阳性和革兰氏阴性细菌显示出抗菌活性,突出了类似化合物的抗菌潜力 (Sharma、Sharma 和 Rane,2004 年)。此外,Darwish、Atia 和 Farag(2014 年)探索了基于异恶唑的杂环的合成和抗菌评估,进一步强调了类似化合物在抗菌研究中的作用 (Darwish、Atia 和 Farag,2014 年)。
配位配合物和抗氧化活性
Chkirate 等人(2019 年)研究的利用吡唑-乙酰胺衍生物构建配位配合物展示了与“2-乙氧基-N-(2-(3-甲基异恶唑-5-基)乙基)乙酰胺”结构类似的化合物的化学多功能性和其潜在抗氧化活性。这些配合物表现出显著的体外抗氧化活性,表明在药物化学和药物开发中具有潜在应用 (Chkirate 等人,2019 年)。
药物开发的化学合成
与“2-乙氧基-N-(2-(3-甲基异恶唑-5-基)乙基)乙酰胺”结构相关的化合物通常是药物制剂合成中的中间体。例如,阿齐沙坦甲酯乙酸乙酯半水合物的合成涉及类似化合物,突出了它们在开发新药中的重要性 (Li 等人,2015 年)。
未来方向
属性
IUPAC Name |
2-ethoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-14-7-10(13)11-5-4-9-6-8(2)12-15-9/h6H,3-5,7H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXXTXOXYIQRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC1=CC(=NO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。